A Comprehensive Whitepaper on Physicochemical Properties, Safety Data, and Synthetic Workflows Executive Summary In the landscape of neuropharmacological drug design and complex API (Active Pharmaceutical Ingredient) syn...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Whitepaper on Physicochemical Properties, Safety Data, and Synthetic Workflows
Executive Summary
In the landscape of neuropharmacological drug design and complex API (Active Pharmaceutical Ingredient) synthesis, conformationally restricted scaffolds are paramount. 2-(Phenoxymethyl)piperidine (CAS: 220510-70-3) represents a highly versatile, bifunctional building block[1],[2]. By tethering a basic piperidine ring to an aryloxy ether, this molecule provides a rigidified analog to flexible phenoxypropylamines (such as fluoxetine or atomoxetine). As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing researchers with the causal logic behind its chemical behavior, a rigorous Safety Data Sheet (SDS) framework, and self-validating synthetic protocols.
Physicochemical Profiling
Understanding the baseline metrics of 2-(Phenoxymethyl)piperidine is critical for predicting its solubility, reactivity, and chromatographic behavior. The secondary amine dictates its basicity (pKa ~9.5), while the phenoxymethyl group drives its lipophilicity.
Table 1: Quantitative Physicochemical Data
Property
Value / Specification
Chemical Name
2-(Phenoxymethyl)piperidine
CAS Registry Number
220510-70-3
Molecular Formula
C₁₂H₁₇NO
Molecular Weight
191.27 g/mol
SMILES String
C1(COC2=CC=CC=C2)NCCCC1
MDL Number
MFCD02663662
Structural Class
Amine Ether / Piperidine Derivative
Data supported by authoritative chemical databases including [2] and[3].
Mechanistic Utility in Medicinal Chemistry
The utility of 2-(Phenoxymethyl)piperidine lies in its spatial geometry. The piperidine ring locks the nitrogen atom in a specific orientation relative to the hydrophobic phenoxy ring. When designing monoamine reuptake inhibitors, this rigidity minimizes entropic penalties upon receptor binding.
The secondary amine acts as a hydrogen bond donor and basic center (forming salt bridges with aspartate residues in target proteins), while the aryloxy group engages in
π−π
stacking with phenylalanine or tyrosine residues in the hydrophobic pockets of monoamine transporters (NET/SERT).
Pharmacophore mapping of 2-(phenoxymethyl)piperidine to monoamine transporter targets.
Safety Data Sheet (SDS) & Handling Protocols
Handling secondary amines requires strict adherence to safety protocols due to their potential to act as irritants and their susceptibility to atmospheric oxidation. Below is a synthesized SDS framework based on GHS classifications for this specific chemical class[4].
Table 2: Safety Data Sheet (SDS) Summary & Handling Parameters
Rinse cautiously with water for 15 mins. Remove contact lenses. Seek medical advice if irritation persists.
Section 6: Accidental Release
Containment
Absorb with inert material (e.g., sand, diatomaceous earth). Do not flush to sewer systems.
Section 7: Handling
Storage Conditions
Store under inert gas (Argon/N₂) at 2-8°C to prevent N-oxidation. Keep away from strong oxidizing agents[3].
Section 8: PPE
Exposure Controls
Nitrile gloves (0.11 mm thickness), safety goggles (EN166), and handling within a certified fume hood.
Regulatory Context: Production and exposure data for this compound are monitored under the TSCA Chemical Data Reporting rule by the EPA[6].
Experimental Protocols: N-Functionalization
To utilize 2-(Phenoxymethyl)piperidine in drug discovery, the secondary amine is typically functionalized. Reductive amination is the preferred method over direct alkylation, as it entirely avoids the risk of over-alkylation (quaternary ammonium salt formation).
Reductive Amination Protocol
Objective: Synthesize an N-benzyl or N-alkyl derivative of 2-(phenoxymethyl)piperidine.
Step-by-Step Methodology:
Preparation: Dissolve 2-(Phenoxymethyl)piperidine (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under an argon atmosphere.
Iminium Formation: Add the target aldehyde (1.1 eq, 1.1 mmol) followed by glacial acetic acid (1.0 eq, 1.0 mmol). Stir at room temperature for 30 minutes.
Reduction: Portion-wise, add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 1.5 mmol). Stir the suspension at room temperature for 12 hours.
Quench & Workup: Dilute the reaction with dichloromethane (DCM) (10 mL) and quench with saturated aqueous NaHCO₃ (10 mL) until the aqueous layer reaches pH ~8. Extract the aqueous layer with DCM (2 x 10 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Causality & Expert Insights:
Solvent Choice: DCE is selected because it provides excellent solubility for both the amine and the aldehyde, and crucially, it does not react with the mild reducing agent NaBH(OAc)₃.
Acid Catalysis: Acetic acid is added to intentionally lower the pH. This accelerates the dehydration of the intermediate carbinolamine into the highly reactive iminium ion.
Reagent Selection: We specifically use NaBH(OAc)₃ over stronger agents like NaBH₄. The steric bulk and electron-withdrawing acetate groups make NaBH(OAc)₃ mild enough that it will not prematurely reduce the unreacted aldehyde into an alcohol, ensuring high atom economy.
Self-Validating System:
This protocol is inherently self-validating. The consumption of the secondary amine can be visually tracked via Thin Layer Chromatography (TLC); the starting 2-(Phenoxymethyl)piperidine will strongly absorb a ninhydrin stain (turning deep purple/pink), while the fully substituted tertiary amine product will remain unstained. Orthogonally, LC-MS analysis will show the disappearance of the starting material's mass (
m/z
192
[M+H]+
) and the emergence of the product mass, confirming complete conversion[5].
Self-validating reductive amination workflow for 2-(phenoxymethyl)piperidine.
References
Title: 2-(Phenoxymethyl)piperidine - Exposure Production Volumes
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Toxicity and LD50 data for 2-(Phenoxymethyl)piperidine
Comprehensive Toxicity Evaluation and LD50 Profiling of 2-(Phenoxymethyl)piperidine Introduction to the Chemical Scaffold 2-(Phenoxymethyl)piperidine (CAS: 220510-70-3) is a highly specialized bicyclic-like scaffold util...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Toxicity Evaluation and LD50 Profiling of 2-(Phenoxymethyl)piperidine
Introduction to the Chemical Scaffold
2-(Phenoxymethyl)piperidine (CAS: 220510-70-3) is a highly specialized bicyclic-like scaffold utilized extensively in the synthesis of neuroactive pharmaceuticals, particularly in the development of Sigma-1 (S1R) and Sigma-2 (S2R) receptor radioligands . As a Senior Application Scientist, evaluating the safety profile of such intermediates is paramount before advancing them into preclinical pipelines.
Because direct, publicly available in vivo LD50 data for this specific isomer is sparse in standard literature, a rigorous toxicological profile must be constructed using predictive read-across methodologies. This involves deconstructing the molecule into its constituent moieties—the highly basic piperidine ring and the lipophilic phenoxymethyl ether group—and designing a self-validating empirical testing strategy to confirm these predictions.
Predictive Toxicology and Read-Across Methodology
To establish a baseline toxicity profile for 2-(Phenoxymethyl)piperidine, we utilize read-across data from its primary structural analog, Piperidine (CAS: 110-89-4). Piperidine exhibits an oral LD50 in rats ranging from 133 mg/kg to 740 mg/kg, classifying it as a moderate acute oral toxicant (GHS Category 3/4) .
The addition of the phenoxymethyl group fundamentally alters the pharmacokinetic behavior of the base piperidine ring. It increases the molecule's partition coefficient (logP), which enhances blood-brain barrier (BBB) permeability, but sterically hinders the amine, generally reducing the acute caustic corrosivity associated with pure piperidine .
Table 1: Comparative Acute Toxicity Data for Read-Across
Compound
CAS Number
Oral LD50 (Rat)
Dermal LD50 (Rabbit)
Primary Hazard Profile
Piperidine
110-89-4
133 - 740 mg/kg
275 - 337 mg/kg
Corrosive, Toxic by Ingestion
Piperidine Hydrochloride
6091-44-7
~133 mg/kg
N/A
Irritant, Harmful
2-(Phenoxymethyl)piperidine
220510-70-3
Est. 300 - 800 mg/kg
Est. >500 mg/kg
CNS Depressant, Irritant
(Note: Estimates for 2-(Phenoxymethyl)piperidine are derived from QSAR modeling and analog benchmarking).
Mechanistic Toxicology
Understanding the causality behind the predicted toxicity requires analyzing the interaction of its pharmacophores with biological systems.
Piperidine Ring (Basicity): The secondary amine of the piperidine ring is highly basic (pKa ~11.2). Upon direct mucosal contact in the gastrointestinal tract, it can induce localized tissue irritation, lipid saponification, and chemical burns.
Phenoxymethyl Group (Lipophilicity): The ether linkage introduces significant lipophilicity. This drives systemic toxicity by facilitating rapid absorption and subsequent CNS penetration. Once in the CNS, phenoxymethyl derivatives are known to bind to aminergic or sigma receptors, potentially leading to off-target neurotoxicity and cellular stress.
Mechanistic toxicity pathway of 2-(Phenoxymethyl)piperidine based on structural moieties.
Experimental Protocol: In Vivo LD50 Determination
To empirically validate the predicted LD50, we employ the OECD Test Guideline 423 (Acute Toxic Class Method). This protocol is designed as a self-validating system : it utilizes a step-wise dosing procedure that minimizes animal usage while incorporating concurrent toxicokinetic (TK) blood sampling. The TK sampling proves that any observed mortality strictly correlates with systemic drug exposure, ruling out gavage errors or vehicle toxicity.
Step-by-Step Methodology:
Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Fast the animals for 12 hours prior to dosing. Causality: Fasting eliminates food-matrix absorption variables, ensuring the lipophilic compound is absorbed at a standardized rate.
Dose Formulation: Suspend 2-(Phenoxymethyl)piperidine in corn oil. Causality: The choice of a lipophilic vehicle maximizes the solubilization of the phenoxymethyl moiety, preventing precipitation in the GI tract and ensuring uniform dosing.
Starting Dose Selection: Administer a starting dose of 300 mg/kg via oral gavage to a cohort of 3 animals. Causality: Based on the read-across data (piperidine LD50 ~133-740 mg/kg), 300 mg/kg is the statistically optimal starting point to confirm or refute GHS Category 4 classification without causing unnecessary lethality.
Observation & TK Validation: Monitor animals continuously for the first 4 hours, then daily for 14 days. Draw micro-samples of blood (tail vein) at 1h, 4h, and 24h to quantify circulating compound levels via LC-MS/MS. Causality: This ensures the system is self-validating; if an animal exhibits severe CNS depression, TK data confirms it is due to peak systemic exposure rather than an underlying pathology.
Step-Wise Escalation/Reduction:
If 0-1 animals die: Escalate to 2000 mg/kg (new cohort).
If 2-3 animals die: Reduce to 50 mg/kg (new cohort).
Necropsy: Perform gross necropsy on all animals to assess localized gastrointestinal hemorrhaging (a known effect of piperidine basicity).
Self-validating OECD 423 acute oral toxicity workflow with TK sampling.
In Vitro Cytotoxicity Profiling (Self-Validating System)
Before advancing to the in vivo models described above, a self-validating in vitro assay must be conducted to establish the cellular IC50 and predict target organ toxicity.
Cell Line Selection: Plate HepG2 (hepatotoxicity) and SH-SY5Y (neurotoxicity) cells at
1×104
cells/well in 96-well plates. Causality: HepG2 assesses first-pass metabolic toxicity, while SH-SY5Y assesses the neurotoxic potential of the BBB-permeable phenoxymethyl group.
Treatment: Expose cells to a logarithmic concentration gradient (0.1 µM to 1000 µM) of 2-(Phenoxymethyl)piperidine for 24 and 48 hours.
Viability Readout (Multiplexing): Use a dual-staining approach—Resazurin reduction (metabolic activity) and LDH release (membrane integrity). Causality: Relying on a single assay can yield false positives if the compound chemically interferes with the assay reagents. Multiplexing creates a closed, self-validating loop: a decrease in metabolic activity must mathematically correlate with an increase in membrane degradation to confirm true cytotoxicity rather than transient cellular dormancy.
References
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands
Source: MDPI Pharmaceuticals
URL:[Link]
Piperidine: Human Health Tier II Assessment
Source: Australian Industrial Chemicals Introduction Scheme (AICIS)
URL:[Link]
Protocols & Analytical Methods
Method
The Versatile Scaffold: 2-(Phenoxymethyl)piperidine in Modern Drug Discovery
Introduction: The Strategic Value of the Piperidine Moiety In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in numerous FDA-approved drugs and a vast a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Piperidine Moiety
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in numerous FDA-approved drugs and a vast array of biologically active natural products is a testament to its remarkable utility.[2] The piperidine framework offers a unique combination of features: a three-dimensional structure that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be crucial for target interaction and modulating physicochemical properties, and relative metabolic stability.[3] These characteristics make piperidine-containing compounds highly effective in engaging with complex biological targets. This guide focuses on a specific, highly versatile precursor: 2-(phenoxymethyl)piperidine. By tethering a phenoxy group to the 2-position of the piperidine ring via a methylene bridge, this scaffold provides medicinal chemists with two primary, strategically positioned points for diversification: the piperidine nitrogen and the aromatic ring of the phenoxy group. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles for a multitude of therapeutic targets.
Physicochemical and Structural Properties
Understanding the inherent properties of the 2-(phenoxymethyl)piperidine core is fundamental to its application in drug design. The molecule's conformation and electronic characteristics dictate its interaction with biological macromolecules.
Property
Value (Predicted)
Significance in Drug Discovery
Molecular Formula
C₁₂H₁₇NO
Provides the basis for molecular weight and elemental composition.
Molecular Weight
191.27 g/mol
Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (Piperidine N)
~9.5 - 10.5
The basic nitrogen is protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., Asp, Glu) in target proteins.
cLogP
~2.5 - 3.0
Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
Conformation
Predominantly Chair
The piperidine ring exists in a stable chair conformation, with the 2-substituent capable of adopting either an axial or equatorial position, which can be critical for receptor fit.
Core Synthesis Protocols
The synthesis of 2-(phenoxymethyl)piperidine and its subsequent derivatization are foundational to its use as a precursor. The following protocols are based on well-established, robust chemical transformations.
Protocol 1: Synthesis of the 2-(Phenoxymethyl)piperidine Precursor
This synthesis is efficiently achieved via a two-step process starting from commercially available 2-(hydroxymethyl)piperidine. The key transformation is the Williamson ether synthesis, a reliable method for forming ether linkages.[4][5]
Step 1: Chlorination of 2-(Hydroxymethyl)piperidine
The initial step involves the conversion of the primary alcohol to a more reactive alkyl chloride. This is a standard procedure that activates the hydroxymethyl group for subsequent nucleophilic substitution.
Step 2: Williamson Ether Synthesis
With the activated intermediate in hand, the phenoxymethyl moiety is introduced via an SN2 reaction with a phenoxide nucleophile.[2][6]
Detailed Experimental Protocol (Illustrative)
Materials:
N-Boc-2-(hydroxymethyl)piperidine
Thionyl chloride (SOCl₂)
Dichloromethane (DCM), anhydrous
Phenol
Sodium hydride (NaH), 60% dispersion in mineral oil
N,N-Dimethylformamide (DMF), anhydrous
Trifluoroacetic acid (TFA)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes (or equivalent solvent system)
Procedure:
Protection & Chlorination:
Dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction by pouring it over ice-water. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude N-Boc-2-(chloromethyl)piperidine.
Phenoxide Formation & Ether Synthesis:
In a separate flask under nitrogen, dissolve phenol (1.1 eq) in anhydrous DMF.
Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of sodium phenoxide.
Add a solution of the crude N-Boc-2-(chloromethyl)piperidine from the previous step in a small amount of anhydrous DMF to the phenoxide solution.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by silica gel chromatography to obtain N-Boc-2-(phenoxymethyl)piperidine.
Deprotection:
Dissolve the purified N-Boc-2-(phenoxymethyl)piperidine in DCM.
Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours.
Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ until the aqueous layer is basic.
Dry the organic layer over Na₂SO₄, concentrate, and purify if necessary to yield 2-(phenoxymethyl)piperidine.
Caption: Synthetic workflow for 2-(phenoxymethyl)piperidine.
Protocol 2: N-Alkylation for Library Generation
The secondary amine of the piperidine ring is a prime handle for diversification. N-alkylation is a fundamental reaction to append various substituents, thereby modulating the compound's properties to fit a target profile.[7]
Detailed Experimental Protocol (Illustrative)
Materials:
2-(Phenoxymethyl)piperidine (1.0 eq)
Alkyl or Benzyl Halide (e.g., Benzyl bromide) (1.1 eq)
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)
Anhydrous acetonitrile (MeCN) or DMF
Standard work-up and purification equipment
Procedure:
Reaction Setup:
To a round-bottom flask, add 2-(phenoxymethyl)piperidine, anhydrous acetonitrile, and finely powdered potassium carbonate.
Stir the suspension at room temperature under a nitrogen atmosphere.
Addition of Alkylating Agent:
Add the alkyl halide (e.g., benzyl bromide) dropwise to the stirring suspension.
Reaction and Monitoring:
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
Work-up and Purification:
Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.
Application Note: High-Throughput In Vitro Evaluation of 2-(Phenoxymethyl)piperidine via Monoamine Transporter Assays Mechanistic Rationale & Experimental Causality In neuropharmacological drug discovery, the phenoxymeth...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Throughput In Vitro Evaluation of 2-(Phenoxymethyl)piperidine via Monoamine Transporter Assays
Mechanistic Rationale & Experimental Causality
In neuropharmacological drug discovery, the phenoxymethylpiperidine scaffold is a privileged structure. While its 3-substituted isomer is globally recognized as the backbone of potent selective serotonin reuptake inhibitors (SSRIs) like paroxetine, 2-(Phenoxymethyl)piperidine serves as a critical positional isomer utilized in Structure-Activity Relationship (SAR) mapping. Evaluating this compound helps scientists define the steric boundaries and binding kinetics of the solute carrier 6 (SLC6) family—specifically the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.
To evaluate 2-(Phenoxymethyl)piperidine, we utilize a self-validating, high-throughput fluorescent uptake assay.
Why HEK293 Cells?
We employ Flp-In HEK293 cells stably expressing human SERT (hSERT), DAT (hDAT), or NET (hNET). The causality here is background reduction: wild-type HEK293 cells lack endogenous high-affinity monoamine transporters. This ensures that any substrate uptake or inhibition observed is exclusively mediated by the transfected human transporter, eliminating false positives from off-target active transport[1].
Why a Masking-Dye Fluorescent Assay?
Historically, transporter assays relied on tritiated (
[3H]
) neurotransmitters, requiring radioactive handling and rigorous wash steps. Because HEK293 cells are notoriously weakly adherent, wash steps introduce massive well-to-well variance due to cell detachment. We bypass this by using a homogeneous IDT307-based fluorescent assay. This system uses a membrane-impermeable quenching dye in the extracellular buffer; only the fluorescent substrate actively transported into the cell emits a signal, allowing for a wash-free, real-time kinetic read[2].
Workflow Visualization
Fig 1: High-throughput monoamine transporter inhibition workflow for 2-(Phenoxymethyl)piperidine.
Reagents and Cell Culture Preparation
Experimental Causality in Preparation:
HEK293 cells must be seeded on plates pre-treated with 0.01% poly-D-lysine. The positively charged polymer electrostatically anchors the negatively charged cell membranes, preventing shear-stress detachment when automated liquid handlers dispense the 2-(Phenoxymethyl)piperidine solutions[2]. Furthermore, the assay is conducted in Hank's Balanced Salt Solution supplemented with 10 mM HEPES (HBSS+, pH 7.4) rather than standard DMEM. Phenol red and serum proteins (FBS) in standard media can non-specifically bind lipophilic piperidine scaffolds, artificially inflating the apparent
IC50
[3].
This protocol is designed as a self-validating system . To ensure assay integrity, every plate must include a maximum signal control (vehicle only) and a minimum signal control (
10μM
reference inhibitor). The assay is only deemed valid if the calculated Z'-factor is > 0.5.
Step 1: Cell Seeding (Day -1)
Coat a 96-well clear-bottom, black-walled microplate with 0.01% poly-D-lysine for 1 hour. Wash twice with sterile water and dry.
Seed the HEK293 stable cells at a density of 90,000 cells/well in 100 µL of DMEM + 10% FBS[2].
Incubate overnight at 37°C in a humidified 5%
CO2
incubator to allow for monolayer formation.
Step 2: Compound Preparation (Day 0)
Dissolve 2-(Phenoxymethyl)piperidine in 100% DMSO to create a 10 mM stock.
Perform a 10-point, 3-fold serial dilution in HBSS+ buffer. Critical: Ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent-induced cytotoxicity and membrane fluidization.
Step 3: Pre-Incubation
Carefully aspirate the culture medium from the 96-well plate using a low-velocity manifold to avoid disturbing the cell monolayer[2].
Gently wash the cells once with 100 µL of pre-warmed HBSS+ buffer[3].
Add 100 µL of the prepared 2-(Phenoxymethyl)piperidine dilutions (and reference controls) to the respective wells.
Causality Check: Incubate for exactly 15 minutes at 37°C. Monoamine transporters operate via an alternating access mechanism. This pre-incubation allows the inhibitor to reach equilibrium with the transporter's outward-facing conformation before the substrate introduces competitive velocity[1].
Step 4: Substrate Addition & Kinetic Read
Reconstitute the IDT307 fluorescent dye and masking agent in HBSS+ buffer according to the manufacturer's protocol[2].
Add 100 µL of the substrate cocktail directly to the wells (final well volume = 200 µL).
Immediately transfer the plate to a fluorescent plate reader (e.g., FDSS6000)[1].
Record fluorescence (Ex: 440 nm / Em: 520 nm) every 90 seconds for 30 minutes at 37°C[1].
Quantitative Data Interpretation
Calculate the percent transporter activity by taking the ratio of the measured fluorescent intensity at 30 minutes to the initial fluorescent intensity (
Ft/F0
)[1]. Plot the dose-response curves using non-linear regression to determine the
IC50
.
Below is a structured data summary demonstrating the expected pharmacological profile of 2-(Phenoxymethyl)piperidine against standard clinical controls. Note: 2-(Phenoxymethyl)piperidine exhibits lower baseline affinity than optimized, halogenated 3-substituted derivatives, making it an excellent baseline for comparative SAR.
Transporter Target
Reference Inhibitor
Reference
IC50
(nM)
2-(Phenoxymethyl)piperidine
IC50
(nM)
Assay Window (Z'-Factor)
hSERT
Fluoxetine
2.1±0.4
415.3±12.1
0.78
hDAT
Vanoxerine (GBR12909)
14.5±1.2
>10,000
(No Activity)
0.81
hNET
Nisoxetine
4.8±0.6
2,450.0±85.5
0.75
Table 1: Comparative monoamine transporter inhibition profile. Data represents the mean ± S.D. for triplicates.
References[1] Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI.
URL:[2] Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors - PMC.
URL:[3] Stereoselectivity in Cell Uptake by SLC22 Organic Cation Transporters 1, 2, and 3 | Journal of Medicinal Chemistry - ACS Publications.
URL:
Application Note: Advanced Sample Preparation Strategies for the Quantification of 2-(Phenoxymethyl)piperidine in Biological Matrices
Abstract The quantification of novel chemical entities in complex biological matrices is a cornerstone of drug discovery and development. 2-(Phenoxymethyl)piperidine, a heterocyclic compound featuring a basic piperidine...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quantification of novel chemical entities in complex biological matrices is a cornerstone of drug discovery and development. 2-(Phenoxymethyl)piperidine, a heterocyclic compound featuring a basic piperidine moiety and a lipophilic phenoxymethyl group, represents a common structural scaffold in medicinal chemistry.[1][2] Accurate bioanalysis of such compounds requires robust sample preparation to remove interfering endogenous components like proteins and phospholipids, which can compromise analytical accuracy, precision, and instrument performance.[3][4] This guide provides a detailed examination of three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the effective isolation of 2-(Phenoxymethyl)piperidine from plasma. We will delve into the mechanistic principles behind each method, offer step-by-step protocols, and provide a comparative analysis to guide researchers in selecting the optimal strategy for their specific analytical objectives.
Introduction: The Bioanalytical Challenge
Biological fluids such as plasma are complex mixtures that present significant challenges for direct analysis.[3] The primary goal of sample preparation is to isolate the target analyte from this intricate matrix, thereby enhancing analytical sensitivity and selectivity while protecting the integrity of the analytical column and mass spectrometer.[5] The choice of an appropriate sample preparation technique is fundamentally governed by the physicochemical properties of the analyte.
Key Properties of 2-(Phenoxymethyl)piperidine:
Basicity: The piperidine ring contains a secondary amine nitrogen, which is basic (piperidine pKa ≈ 11.2). This allows the molecule to be protonated in acidic conditions, forming a water-soluble cation, and deprotonated in basic conditions, remaining as a neutral, more organic-soluble molecule. This pH-dependent charge state is a critical lever for selective extraction.
Lipophilicity: The presence of the phenoxymethyl group imparts significant non-polar character to the molecule. A related compound, 2-(2-Phenylethoxymethyl)piperidine, has a calculated XLogP3 of 2.5, suggesting moderate lipophilicity.[6] This property facilitates extraction into organic solvents and retention on non-polar stationary phases.
The optimal sample preparation strategy will leverage these properties to achieve maximum recovery of 2-(Phenoxymethyl)piperidine while efficiently removing matrix interferences.
Protein Precipitation (PPT): A Rapid Method for Initial Screening
Protein precipitation is a straightforward and high-throughput technique used to deplete the most abundant source of interference in plasma—proteins.[7] The method involves adding a substance, typically an organic solvent or a strong acid, that disrupts the solvation of proteins, causing them to denature and precipitate out of solution.[7][8]
Principle of Action:
Organic solvents like acetonitrile (ACN) are miscible with the aqueous plasma sample. Their addition disrupts the hydration layer surrounding protein molecules, reducing their solubility and causing them to aggregate and precipitate.[9] While simple and fast, PPT is the least selective method and can result in significant matrix effects from co-extracted phospholipids and other endogenous small molecules, a phenomenon known as ion suppression in LC-MS/MS analysis.[7]
Experimental Protocol: Protein Precipitation with Acetonitrile
Reagent Preparation: Prepare a stock solution of the internal standard (IS) in acetonitrile.
Sample Aliquoting: Pipette 100 µL of plasma sample (or standard, or quality control) into a 1.5 mL microcentrifuge tube.
Precipitation: Add 300 µL of cold acetonitrile containing the IS.
Scientist's Note: A sample-to-solvent ratio of 1:3 is common to ensure efficient protein removal.[9] Using cold solvent can enhance the precipitation process.
Vortexing: Cap the tube and vortex vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for analysis.
Scientist's Note: Avoid disturbing the protein pellet to prevent contamination of the final extract.
Evaporation & Reconstitution (Optional): For certain applications, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent. This step can help concentrate the analyte and improve chromatographic peak shape.[8]
PPT Workflow Diagram
Caption: A generalized workflow for Protein Precipitation (PPT).
LLE is a classic purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] For a basic analyte like 2-(phenoxymethyl)piperidine, LLE offers a significant advantage in selectivity by manipulating the pH of the aqueous phase.
Principle of Action:
By raising the pH of the plasma sample well above the pKa of the piperidine nitrogen, the analyte is converted to its neutral, non-ionized form. This dramatically increases its lipophilicity and drives its partitioning into a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).[11] Polar interferences, such as salts and cell metabolites, remain in the aqueous phase. This method provides a much cleaner extract than PPT.
Experimental Protocol: Liquid-Liquid Extraction
Reagent Preparation:
Basifying agent: 1 M Sodium Hydroxide (NaOH).
Extraction solvent: Methyl tert-butyl ether (MTBE) containing the internal standard (IS).
Sample Aliquoting: Pipette 100 µL of plasma sample into a 2 mL polypropylene tube.
Basification: Add 50 µL of 1 M NaOH to the plasma and vortex briefly.
Scientist's Note: This step ensures the pH is sufficiently high (pH > 12) to deprotonate the analyte, maximizing its extraction efficiency into the organic phase.[11]
Extraction: Add 1 mL of MTBE (with IS). Cap the tube and vortex or mechanically shake for 5-10 minutes.
Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.
Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) and vortex to dissolve. The sample is now ready for injection.
LLE Workflow Diagram
Caption: A generalized workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE): The Gold Standard for Purity and Recovery
SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent material, packed into a cartridge, to isolate analytes from a liquid sample.[12] For 2-(phenoxymethyl)piperidine, a mixed-mode polymeric SPE sorbent, which combines both reversed-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms, provides the highest degree of selectivity and cleanup.
Principle of Action:
A mixed-mode strong cation exchange (SCX) sorbent contains both non-polar (e.g., polystyrene-divinylbenzene) and ionic (e.g., sulfonic acid) functional groups.
Loading: The plasma sample is acidified (pH < 4) to ensure the piperidine nitrogen is protonated (positively charged). When loaded onto the cartridge, the analyte is retained by both hydrophobic interaction with the polymer backbone and strong ionic interaction with the sulfonic acid groups.
Washing: A series of washes removes different types of interferences. An acidic wash removes neutral and acidic compounds. An organic wash (e.g., with methanol) removes lipids and other non-polar interferences that are weakly bound by hydrophobic interactions. The analyte remains strongly bound by the ionic interaction.
Elution: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the piperidine nitrogen, disrupting the ionic bond and allowing the analyte to be eluted from the sorbent.
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. Vortex to mix.
Scientist's Note: Acidification ensures the analyte is positively charged for retention on the cation exchange sorbent and helps disrupt analyte-protein binding.
Sorbent Conditioning: Condition the SPE cartridge (e.g., 30 mg polymeric mixed-mode SCX) by passing 1 mL of methanol, followed by 1 mL of water.
Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water. Do not allow the sorbent bed to go dry.
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Scientist's Note: The basic modifier in the elution solvent is crucial to neutralize the analyte and release it from the sorbent.
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
SPE Workflow Diagram
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Method Selection: A Comparative Overview
The choice of sample preparation technique is a critical decision in the bioanalytical workflow. It involves a trade-off between speed, cost, and the required quality of the final data. The table below summarizes the key attributes of each method to aid in this selection process.
The successful quantification of 2-(phenoxymethyl)piperidine in biological matrices is highly dependent on the selection and optimization of the sample preparation strategy.
Protein Precipitation offers a rapid and cost-effective solution suitable for early-stage discovery and screening where high throughput is prioritized over ultimate cleanliness.[7]
Liquid-Liquid Extraction provides a significant improvement in sample cleanup by leveraging the pH-dependent solubility of the basic analyte, making it a robust choice for many applications.[11]
Solid-Phase Extraction , particularly using a mixed-mode sorbent, delivers the cleanest extracts and highest recovery, establishing it as the gold standard for demanding applications that require maximum sensitivity and regulatory compliance.[12]
Ultimately, the optimal method will align with the specific requirements of the assay, including the desired lower limit of quantification (LLOQ), throughput needs, and the available instrumentation. A thorough understanding of the analyte's chemistry is paramount to developing a rugged and reliable bioanalytical method.
References
Benchchem. (n.d.). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61686164, 2-(2-Phenylethoxymethyl)piperidine. Retrieved from [Link]
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]
Various Authors. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
International Journal of Science and Advanced Technology. (2025, April 15). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]
UQ eSpace - The University of Queensland. (n.d.). A simple organic solvent precipitation method to improve detection of low molecular weight proteins. Retrieved from [Link]
Center for Devices and Radiological Health - Regulatory Science Tools Catalog. (2024, May 7). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. Retrieved from [Link]
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
Chemical Substance Information. (n.d.). 2-[3-(trifluoromethyl)phenoxymethyl]piperidine. Retrieved from [Link]
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
PubMed. (2004, September 15). Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2024, November 21). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Retrieved from [Link]
LCGC International. (2026, March 24). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
ResearchGate. (2018, April 15). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. Retrieved from [Link]
ChemRxiv. (n.d.). Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. Retrieved from [Link]
PharmaTutor. (n.d.). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Retrieved from [Link]
MDPI. (2022, October 21). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis Yield of 2-(Phenoxymethyl)piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of functionalized piperidines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of functionalized piperidines.
Synthesizing 2-(Phenoxymethyl)piperidine (CAS: 220510-70-3) often presents unexpected challenges, primarily due to the bifunctional nature of the piperidine precursors. The presence of a highly nucleophilic secondary amine in close proximity to a reactive site (either an alcohol or an alkyl halide) frequently leads to competing side reactions, zwitterion quenching, or intramolecular cyclization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >80% yields with high purity.
Synthesis Route Benchmarking
Before troubleshooting, it is critical to evaluate the two primary synthetic pathways. We strongly recommend Route A (Mitsunobu) for its scalability and cleaner impurity profile, provided the nitrogen is properly protected.
Synthesis Route
Key Reagents
Typical Yield
Purity
Primary Bottleneck
Route A: Mitsunobu
2-Piperidinemethanol, Phenol, PPh3, DIAD
75–85% (Optimized)
>95%
Betaine quenching by unprotected amine
Route B: Substitution
2-(Chloromethyl)piperidine, Phenol, K2CO3
40–60%
<80%
Intramolecular aziridinium cyclization
Mechanistic Workflow & Bottleneck Analysis
The diagram below illustrates the critical divergence points in the synthesis. Notice that bypassing the N-protection step in either route leads directly to reaction failure.
Figure 1: Synthesis workflow highlighting the critical necessity of N-protection to prevent side reactions.
Troubleshooting FAQs (The "Why" and "How")
Q1: Why is my yield so low (<20%) when reacting 2-piperidinemethanol directly with phenol under Mitsunobu conditions?
A: You are experiencing zwitterion quenching. The Mitsunobu reaction relies on the formation of a delicate betaine intermediate between Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD). If the secondary amine of the piperidine ring is unprotected, its lone pair will nucleophilically attack the betaine or interfere with the phosphonium intermediate, leading to a complex mixture of N-alkylated byproducts and unreacted starting material[1].
Solution: You must mask the amine. Protect the nitrogen with a Boc (tert-butyloxycarbonyl) or Cbz group prior to the Mitsunobu coupling[1][2].
Q2: I'm using the 2-(chloromethyl)piperidine route (Route B), but I see a major byproduct and low ether formation. What is happening?
A: You are observing neighboring group participation (NGP) leading to intramolecular cyclization. 2-(chloromethyl)piperidine contains both a nucleophilic secondary amine and an electrophilic alkyl chloride. Under basic conditions, the nitrogen lone pair rapidly attacks the adjacent chloromethyl group, forming a highly reactive 1-azabicyclo[3.1.0]hexane intermediate (an aziridinium ion)[3]. This intermediate can dimerize, hydrolyze, or react with the phenoxide in an uncontrolled, non-regioselective manner.
Solution: Similar to Route A, N-protection is mandatory to remove the nucleophilicity of the nitrogen.
Q3: How do I optimize the DIAD addition to prevent reagent decomposition?
A: The PPh3-DIAD betaine is thermally sensitive. Adding DIAD at room temperature or adding it too quickly causes the intermediate to decompose into unreactive hydrazide byproducts before the phenol can protonate it.
Solution: Always cool the reaction mixture (containing the alcohol, phenol, and PPh3) to 0°C before adding DIAD. Add the DIAD dropwise over 15–30 minutes, then allow the reaction to slowly warm to room temperature.
Q4: Will the Mitsunobu reaction invert the stereocenter if I use enantiopure (R)-2-piperidinemethanol?
A: No, your stereocenter is safe. While the Mitsunobu reaction is famous for inverting the stereochemistry of secondary alcohols via an SN2 mechanism, the hydroxyl group in 2-piperidinemethanol is located on the exocyclic methylene group (it is a primary alcohol). Because the C-O bond cleavage and formation occur at this achiral primary carbon, the adjacent chiral center at the C2 position of the piperidine ring remains completely untouched. You will retain >99% enantiomeric excess (ee) of your starting material.
Decision Matrix for Low Yields
If you are following the Mitsunobu route and still experiencing sub-optimal yields, follow this logical troubleshooting tree:
Figure 2: Diagnostic logic tree for resolving low yields in the Mitsunobu synthesis route.
Standard Operating Procedure (SOP): High-Yield Mitsunobu Protocol
This self-validating protocol ensures that the causality of each chemical step is controlled.
Step 1: N-Boc Protection of 2-Piperidinemethanol
Setup: Dissolve 2-piperidinemethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
Base Addition: Add Triethylamine (Et3N) (1.5 eq) and cool the mixture to 0°C.
Workup: Wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield N-Boc-2-piperidinemethanol. (Self-validation: TLC should show complete consumption of the highly polar starting amine).
Step 2: Mitsunobu Etherification
Setup: In an oven-dried flask under Argon, dissolve N-Boc-2-piperidinemethanol (1.0 eq), Phenol (1.2 eq), and Triphenylphosphine (PPh3) (1.3 eq) in anhydrous THF (0.1 M).
Temperature Control: Cool the flask strictly to 0°C using an ice bath.
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise over 20 minutes. The solution will turn pale yellow.
Reaction: Remove the ice bath and stir at room temperature for 12–16 hours.
Workup: Concentrate the solvent. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the Triphenylphosphine oxide (OPPh3) byproduct. Filter and purify the filtrate via silica gel chromatography to yield N-Boc-2-(phenoxymethyl)piperidine.
Step 3: Deprotection
Setup: Dissolve the protected intermediate in DCM (0.1 M).
Cleavage: Add Trifluoroacetic acid (TFA) (10.0 eq) at 0°C. Stir for 2 hours at room temperature.
Workup: Concentrate under reduced pressure to remove excess TFA. Basify the residue with 1M NaOH to pH 10, extract with DCM, dry, and concentrate to yield the final 2-(Phenoxymethyl)piperidine .
Technical Support Center: Resolving Impurities in 2-(Phenoxymethyl)piperidine Synthesis
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the synthesis of aryloxymethyl piperidines—a critical scaffold for developing dual serotonin and norepinephrine r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the synthesis of aryloxymethyl piperidines—a critical scaffold for developing dual serotonin and norepinephrine reuptake inhibitors (SNRIs)[1].
The most efficient synthetic route to 2-(Phenoxymethyl)piperidine utilizes a Mitsunobu coupling between N-Boc-2-piperidinemethanol and phenol, followed by acidic deprotection. However, this route notoriously generates a complex crude matrix. This guide provides field-proven, self-validating methodologies to isolate your target compound with high purity, bypassing the need for tedious and unscalable column chromatography.
Part 1: Diagnostic Overview of Crude Mixtures
Before troubleshooting, it is critical to understand the quantitative profile and physicochemical behavior of the impurities in your crude batch.
Co-crystallizes with the product; similar polarity.
MgCl₂ Reactive Wet Milling
Unreacted Phenol
5 - 10 wt%
< 0.1 wt%
Lipophilic in its neutral state.
Acid-Base Extraction (pH < 2)
H₂DIAD (Reduced DIAD)
10 - 15 wt%
< 0.5 wt%
High solubility in organic solvents.
Aqueous Wash / Co-precipitation
N-Alkylated Piperidine
2 - 5 wt%
< 0.1 wt%
Identical basicity to the target product.
Preventative N-Boc Protection
Part 2: Troubleshooting FAQs
Q1: Why is TPPO so difficult to remove from my 2-(Phenoxymethyl)piperidine batches, and how can I eliminate it without chromatography?
Causality: TPPO is a persistent byproduct of the Mitsunobu reaction. Its solubility profile and polarity closely mimic many aryloxymethyl piperidines, which prevents simple crystallization or standard solvent washes from effectively purging it[2][3].
Solution: Utilize a Lewis acid complexation strategy. Solid MgCl₂ reacts with TPPO in solution to form a highly insoluble coordination complex[4]. Because the newly formed complex rapidly passivates the surface of the MgCl₂ particles, static stirring is ineffective. You must implement reactive wet milling to continuously shear the particles, exposing fresh MgCl₂ surfaces and driving the complexation to completion[3][4].
Q2: I am seeing significant N-alkylation instead of the desired O-alkylation. How do I prevent this?
Causality: The secondary amine of the piperidine ring is a stronger nucleophile than the primary alcohol. Under Mitsunobu conditions, the phosphonium intermediate will preferentially react with the unprotected nitrogen.
Solution: You must ensure complete protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group prior to the coupling step. The Boc group is sterically bulky and deactivates the nitrogen. Once the ether linkage is verified via LC-MS, the Boc group can be quantitatively removed using 4M HCl in dioxane.
Q3: How do I efficiently clear unreacted phenol and residual neutral byproducts?
Causality: Phenol is a weak acid (pKa ~10), while the deprotected 2-(Phenoxymethyl)piperidine is a strong base (pKa ~10.5). In a neutral organic solvent, both remain highly soluble.
Solution: Implement a rigorous acid-base extraction protocol[5]. By dropping the aqueous pH below 2, you quantitatively protonate the piperidine, forcing it into the aqueous phase while phenol remains in the organic phase. This system is self-validating: if the aqueous layer's pH is confirmed to be <2, you can trust that >99% of your product has partitioned out of the organic waste.
Part 3: Visualizing the Purification Workflow
Fig 1. Downstream chromatography-free purification workflow for 2-(Phenoxymethyl)piperidine.
Fig 2. Mechanistic cycle of TPPO sequestration via reactive wet milling.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Chromatography-Free TPPO Removal via MgCl₂ Wet Milling
This protocol leverages mechanochemistry to reduce TPPO levels from >35% to <0.2% area[3][4].
Solvent Exchange: Concentrate the crude Mitsunobu reaction mixture under reduced pressure. Re-dissolve the residue in a non-polar solvent system (e.g., Toluene or a Toluene/Heptane mixture) to maximize the insolubility of the resulting MgCl₂ complex.
Reagent Addition: Add 2.3 equivalents of anhydrous solid MgCl₂ relative to the initial amount of triphenylphosphine used[3].
Reactive Milling: Equip the reactor with a high-shear rotor-stator homogenizer or transfer the mixture to a bead mill. Mill the suspension at room temperature for 2–4 hours.
Self-Validation Check: Pull a 100 µL aliquot, filter through a 0.2 µm syringe filter, and analyze the supernatant via HPLC. The TPPO peak (UV 254 nm) should be < 0.5% relative to the product peak. If TPPO remains high, continue milling to expose more MgCl₂ surface area.
Filtration: Filter the suspension through a Celite pad using a Büchner funnel. Wash the filter cake with cold toluene. The filtrate now contains your TPPO-free intermediate.
Protocol B: Acid-Base Extraction for Piperidine Purification
This protocol isolates the basic piperidine core from neutral/acidic impurities like phenol and H₂DIAD[5].
Deprotection: If the Boc group is still present, treat the purified intermediate from Protocol A with 4M HCl in dioxane for 2 hours. Concentrate to yield the crude hydrochloride salt.
Initial Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
Acidic Extraction (Protonation): Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.
Self-Validation Check: Test the pH of the aqueous layer using pH paper. It must be < 2. If it is higher, the piperidine is not fully protonated; add more 1M HCl.
Phase Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Discard the organic layer (containing phenol and neutral impurities)[5].
Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise with stirring until the pH is > 12. The solution will turn cloudy as the free base precipitates/oils out.
Back-Extraction: Transfer the basic aqueous mixture back to the separatory funnel. Extract three times with fresh Dichloromethane (DCM) or EtOAc.
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield highly pure 2-(Phenoxymethyl)piperidine.
References
Orjales, A., et al. "Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters." Journal of Medicinal Chemistry. URL: [Link]
Moschetta, E. G., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." ACS Organic Process Research & Development. URL: [Link]
Prasad, et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega. URL: [Link]
Technical Support Center: Optimizing the Crystallization of 2-(Phenoxymethyl)piperidine
Welcome to the dedicated technical support center for the crystallization of 2-(Phenoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for the crystallization of 2-(Phenoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of obtaining high-quality crystalline material. As a senior application scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure your crystallization processes are both successful and reproducible.
Introduction to Crystallization of 2-(Phenoxymethyl)piperidine
2-(Phenoxymethyl)piperidine is a piperidine derivative with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol .[1] As with many active pharmaceutical ingredients (APIs), achieving a crystalline solid form with desired purity, yield, and physical properties is a critical step in the development process. The piperidine moiety, being a basic secondary amine, can present unique challenges, including a propensity for salt formation and potential interactions with acidic impurities or even atmospheric carbon dioxide.[2]
This guide will address common issues encountered during the crystallization of this and similar compounds, providing a logical framework for troubleshooting and process optimization.
Troubleshooting Guide: Common Crystallization Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Issue 1: The compound "oils out" and does not form a solid.
Question: I've dissolved my crude 2-(phenoxymethyl)piperidine in a hot solvent, but upon cooling, it separates as an oil instead of precipitating as crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon in crystallization and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high, and the temperature at which the solute becomes insoluble is below its melting point in the presence of the solvent.
Causality and Solutions:
High Supersaturation: Rapid cooling often leads to a sudden and high level of supersaturation, which can favor the formation of a metastable oil over an ordered crystal lattice.
Solution: Employ a slower cooling rate. A controlled, gradual temperature decrease allows molecules more time to orient themselves into a crystal lattice. Consider using a programmable cooling bath for precise control.
Inappropriate Solvent: The chosen solvent may have too high a solvating power, even at lower temperatures, or there may be a significant mismatch in polarity between the solvent and the solute.
Solution:
Solvent Screening: Experiment with a range of solvents with varying polarities. For piperidine derivatives, alcohols like ethanol and isopropanol are often good starting points.[3]
Anti-Solvent Addition: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is poorly soluble) at a constant temperature. This gradually reduces the overall solubility and can induce crystallization. Common anti-solvents for polar compounds are non-polar solvents like hexanes or heptanes.
Presence of Impurities: Impurities can inhibit nucleation and crystal growth, promoting oiling out.
Solution: Purify the crude material before crystallization using techniques like column chromatography. Even small amounts of impurities can significantly impact the crystallization process.
Experimental Workflow for Overcoming Oiling Out:
Caption: General workflow for crystallization process development.
References
Arulmozhi, S., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Zhang, Y. (2025). Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.
Myerson, A. S. (2002).
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]
Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]
Xtalks. (2015). Improving Drug Solubility By Preventing Crystallization. [Link]
PubChem. 2-Phenylpiperidine. National Center for Biotechnology Information. [Link]
PubChem. 2-(2-Phenylethoxymethyl)piperidine. National Center for Biotechnology Information. [Link]
FUJIFILM Wako Chemicals. (2024).
Thermo Fisher Scientific. (2023).
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
University of California, Los Angeles. (n.d.).
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]
Parkin, A., & Wilson, C. C. (2005). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 61(Pt 5), 555–561.
Technical Support Center: Troubleshooting Poor Peak Shape in 2-(Phenoxymethyl)piperidine HPLC Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak shape anomalies (tailing, fronting, broadening, and splitting) e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak shape anomalies (tailing, fronting, broadening, and splitting) encountered during the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 2-(Phenoxymethyl)piperidine.
2-(Phenoxymethyl)piperidine is a lipophilic amine. It features a highly hydrophobic phenoxymethyl moiety and a basic secondary amine within its piperidine ring (pKa ~9.5–10.5). This dual nature makes it highly susceptible to secondary electrostatic interactions, which are the root cause of most chromatographic failures for basic drugs[1].
Diagnostic Workflows & Interaction Mechanisms
To troubleshoot effectively, we must first understand the thermodynamic forces occurring inside the column. The diagrams below illustrate the chemical causality behind peak tailing and the logical workflow to resolve it.
Mechanism of peak tailing via secondary silanol interactions.
Step-by-step troubleshooting workflow for resolving peak shape issues.
Frequently Asked Questions (FAQs)
Q1: Why does my 2-(Phenoxymethyl)piperidine peak exhibit severe tailing on a standard C18 column at neutral pH?
A: At a neutral pH (e.g., pH 7.0), the secondary amine of the piperidine ring is fully protonated (cationic), while the residual silanols on the bare silica surface are ionized (anionic, pKa ~4.0). This creates a strong electrostatic ion-exchange interaction[2]. Because these silanol sites are heterogeneous and energetically diverse, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak and causing severe tailing[1].
Q2: How should I manipulate the mobile phase pH to eliminate this secondary interaction?
A: You must operate at one of two thermodynamic extremes to break the electrostatic attraction:
Low pH Strategy (pH 2.0 – 3.0): By using acidic additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you force the surface silanols into their neutral, protonated state (Si-OH)[1]. While the amine remains protonated, the lack of a negative charge on the silica shuts down the ion-exchange interaction.
High pH Strategy (pH 10.0 – 11.0): By using basic buffers like Ammonium Bicarbonate, you push the pH above the pKa of the piperidine ring. This deprotonates the amine, rendering the molecule neutral. It will then interact with the stationary phase purely through ideal hydrophobic partitioning. (Note: This requires a high-pH stable hybrid silica or polymeric column to prevent stationary phase dissolution).
Q3: My mobile phase is highly acidic (pH 2.5), but tailing persists. What column chemistries are best suited for this molecule?
A: Standard C18 columns, even when heavily end-capped, can still expose basic analytes to hidden silanols. If pH optimization fails, upgrade your column chemistry:
Positively Charged Surface Phases (e.g., CSH or Cortecs C18+): These columns incorporate a weak positive surface charge during the bonding process. This creates electrostatic repulsion against the protonated piperidine ring, effectively blocking it from reaching any residual silanols and restoring perfect peak symmetry[1].
Polar-Embedded Phases (e.g., RP-Amide): These columns feature an amide group embedded in the alkyl chain near the silica surface. The amide group forms an internal hydrogen bond with unreacted silanols, shielding them from the basic analyte[2].
Q4: The peak is fronting, splitting, or excessively broad—not just tailing. Is this a column issue?
A: No, this is almost always a sample preparation issue caused by a diluent mismatch [3]. If 2-(Phenoxymethyl)piperidine is dissolved in a strong solvent (e.g., 100% Acetonitrile) but injected into a highly aqueous mobile phase, the sample plug does not mix instantly. The lipophilic analyte prefers the strong injection solvent and gets "dragged" down the column before partitioning into the stationary phase. This causes the peak to split or front. Always match your sample diluent to the initial mobile phase conditions (e.g., 50:50 Acetonitrile/Water)[3].
Quantitative Data: Mobile Phase & Column Selection Matrix
Use the following table to select the optimal combination of pH and column chemistry based on your laboratory's capabilities and detector requirements.
Strategy
Mobile Phase Additive / Buffer
Operating pH
Recommended Column Chemistry
Mechanism of Action
Expected Asymmetry (
As
)
Low pH (LC-MS)
0.1% Formic Acid
~2.7
Charged Surface Hybrid (CSH)
Suppresses silanols; repels protonated amine.
0.95 - 1.10
Low pH (UV)
0.1% Trifluoroacetic Acid (TFA)
~2.0
Standard C18 (End-capped)
TFA acts as a strong ion-pairing agent, masking silanols.
0.90 - 1.05
Mid pH
10 mM Ammonium Acetate
~7.0
Polar-Embedded (RP-Amide)
Amide group shields ionized silanols from the protonated amine.
1.10 - 1.30
High pH
10 mM Ammonium Bicarbonate
~10.5
Bridged Ethyl Hybrid (BEH C18)
Deprotonates the piperidine ring; neutralizes the analyte.
To ensure your method is robust, implement the following self-validating protocol. This workflow guarantees that any improvements in peak shape are scientifically sound and reproducible.
Step 1: Sample Diluent Matching
Prepare a 1.0 mg/mL stock solution of 2-(Phenoxymethyl)piperidine in 100% Methanol.
Dilute the stock to a working concentration of 50 µg/mL using a diluent that exactly matches your initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).
Causality Check: This ensures the analyte focuses immediately at the head of the column, eliminating injection-induced band broadening.
Step 2: Mobile Phase Preparation (Low pH Strategy)
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
Causality Check: Operating at pH ~2.7 ensures >99% of surface silanols are protonated and inactive.
Step 3: Column Equilibration & Injection
Install a Positively Charged Surface column (e.g., Waters Cortecs C18+ or Agilent Poroshell 120 HPH, 2.1 x 100 mm, 2.7 µm).
Equilibrate the column at 40°C with 5% B for 15 column volumes.
Inject 2.0 µL of the working sample. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Step 4: System Suitability Validation
A self-validating protocol requires strict mathematical acceptance criteria. Analyze the resulting chromatogram and calculate the Asymmetry Factor (
As
) at 10% peak height:
As=ab
(Where 'a' is the front half of the peak width and 'b' is the back half of the peak width, measured from the peak midpoint).
Pass Criterion:As
must be between 0.90 and 1.20 .
Fail Criterion: If
As>1.50
, secondary interactions are still present. Re-verify mobile phase pH or replace the column, as the stationary phase may have suffered chemical degradation.
References
MicroSolv Technology Corporation. "How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions." mtc-usa.com.[URL: https://www.mtc-usa.com]
Benchtop vs. High-Field NMR: A Comparative Guide to Spectrum Validation in 2-(Phenoxymethyl)piperidine Synthesis
The synthesis of piperidine-based pharmacophores, such as 2-(Phenoxymethyl)piperidine, requires rigorous structural validation at every intermediate step. Historically, chemists have relied exclusively on high-field nucl...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of piperidine-based pharmacophores, such as 2-(Phenoxymethyl)piperidine, requires rigorous structural validation at every intermediate step. Historically, chemists have relied exclusively on high-field nuclear magnetic resonance (NMR) spectroscopy (400+ MHz)[1]. While high-field systems offer unparalleled resolution, they introduce significant analytical bottlenecks due to core-facility queue times and high operational costs[1].
Recent advancements in permanent magnet technology have positioned benchtop NMR (60–90 MHz) as a viable alternative for routine reaction monitoring[1]. This guide objectively compares the performance of benchtop versus high-field NMR in validating the synthesis of 2-(Phenoxymethyl)piperidine, providing actionable experimental protocols and causality-driven spectral analysis.
The Synthetic Architecture
To establish a comparative baseline, we utilize a robust three-step synthetic route to 2-(Phenoxymethyl)piperidine. The sequence relies on a Mitsunobu etherification, a highly efficient method for coupling phenols with primary or secondary alcohols[2].
Caption: Synthetic workflow for 2-(Phenoxymethyl)piperidine via Mitsunobu etherification.
Experimental Protocol: A Self-Validating System
Every step in this protocol is designed to be self-validating. By tracking the emergence or disappearance of highly distinct functional groups (e.g., the tert-butyl singlet), the chemist can confirm conversion internally without relying on external calibration curves.
Step 1: N-Boc Protection
Dissolve 2-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM).
Add triethylamine (Et
3
N, 1.5 eq) and cool to 0°C.
Dropwise add di-tert-butyl dicarbonate (Boc
2
O, 1.1 eq). Stir at room temperature for 4 hours.
Self-Validation: NMR validation is confirmed by the appearance of a massive, sharp 9H singlet at ~1.4 ppm.
Step 2: Mitsunobu Etherification
Dissolve N-Boc-2-piperidinemethanol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh
3
, 1.2 eq) in anhydrous THF at 0°C.
Slowly add diethyl azodicarboxylate (DEAD, 1.2 eq) to control the exothermic formation of the betaine intermediate[2].
Warm to room temperature and stir for 12 hours.
Self-Validation: The primary alcohol protons (-CH
2
-OH) shift downfield from ~3.5 ppm to ~4.0 ppm (-CH
2
-O-Ph) upon etherification.
Step 3: Deprotection
Dissolve the intermediate in DCM and add trifluoroacetic acid (TFA, 10 eq).
Stir for 2 hours at room temperature, followed by basic workup (1M NaOH) to yield the free amine.
Self-Validation: Complete disappearance of the 1.4 ppm Boc singlet confirms successful deprotection.
Comparative Methodology: Benchtop vs. High-Field NMR
When selecting an NMR modality, the decision hinges on the fundamental physics of the instrument. The chemical shift (in Hz) scales proportionally with the external magnetic field (
B0
), whereas the scalar J-coupling constant (in Hz) remains independent of the field strength[3].
Caption: Decision matrix for selecting benchtop versus high-field NMR during synthesis.
Quantitative Performance Comparison
The following tables summarize the operational metrics and spectral resolution capabilities of both systems.
Distinct doublet of doublets (dd) due to diastereotopic protons.
Aromatic Ring (Phenoxy)
~6.8 – 7.3 ppm
Single broad, unresolved multiplet.
Resolved into distinct doublet (ortho) and triplets (meta, para).
Piperidine Core (-CH
2
-)
~1.2 – 1.8 ppm
Unresolved aliphatic envelope.
Resolved axial and equatorial proton multiplets.
Expert Insights on Spectral Causality
As an application scientist, it is critical to understand why the spectra behave differently and how to leverage those differences.
The
Δν/J
Ratio and Second-Order Spectra
At 60 MHz, the chemical shift difference (
Δν
) between the coupled protons in the piperidine ring is small relative to their J-coupling constants. This low
Δν/J
ratio creates a strongly coupled, second-order spin system, resulting in overlapping signals[3]. While this prevents precise J-coupling extraction, the integrated area of these broad multiplets remains highly accurate. Recent chemometric studies have proven that despite immense resolution differences, benchtop NMR can achieve quantitative validation errors nearly identical to 600 MHz systems[4].
Impurity Profiling: The TPPO Challenge
A notorious causality of the Mitsunobu reaction is the generation of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct[2]. TPPO exhibits strong aromatic signals between 7.4 and 7.7 ppm.
On a Benchtop System: If the sample is highly concentrated or shimming is suboptimal, the broad phenoxy product peaks (~6.8–7.3 ppm) can merge with the TPPO peaks, obscuring trace impurity levels.
On a High-Field System: The high signal dispersion compresses the physical width of the multiplets[3], creating a clean baseline separation between the product's phenoxy protons and the TPPO impurity. High-field NMR is therefore mandatory for final purity certification.
Advancements in in-situ Monitoring
Historically, monitoring a reaction in non-deuterated solvents (like the THF used in Step 2) was impossible on benchtop systems due to overwhelming solvent peaks. However, modern 60–90 MHz permanent magnets now achieve ultra-high field homogeneity[1]. This allows chemists to apply highly selective solvent suppression pulses (like WET), nullifying the THF signals and revealing the underlying product peaks directly from the reaction flask[1].
Conclusion
The synthesis of 2-(Phenoxymethyl)piperidine perfectly illustrates the complementary nature of modern NMR technologies. Benchtop NMR is the superior tool for reaction monitoring , allowing chemists to track the macroscopic chemical shifts of the Boc group and the primary alcohol in real-time without leaving the fume hood. Conversely, High-Field NMR remains the undisputed gold standard for structural elucidation , required to resolve the complex diastereotopic ether linkages and certify the absence of trace Mitsunobu byproducts.
References
Burger, J., et al. (2022). Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMfXwjE8ZzqP_yMUR41jhdTQeLSZXW7dHAhnF_GXXYRzLxv92EnVQHD60l2jwQf_RAmrfgZqrUzdRppJztZgnprueYJo2lP6l_ECgTMF6Awyarm55slMrRL493VL2VyR4GuJJNeyX2LnTdTYggH_7vtkKiqBhh6E7swcsPz2tJA4AX-lTLDsx--NqA6rmLrPgrQLcB4GTxOjnzfnpTRbG9C3XS16rVEZDjmxYe7cTBjlTUbQZDyHuyR-mFYQyfA-430sZViNo4-Iz3]
Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMSxA_y8fqi5Eud8wWqKr1jnFW4-mEXPi2Vi0m21JHy2e1XVhO4heQCbWBepqY6sSLfJ-qOyOW-X6r3q0iB3rByLEcnLSwbYZeHm0g2thygIENJgbf3OStLuigQwQfka82yH1Jn47uTa3whS0KUnkcT4YJmyVzUJL5HlGXtmekCQ1yckm4]
Technology Networks. (2024). Benchtop NMR Breaks New Ground. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDOrVbslpzsur0KCXCxP_W9P6R0EoLO5hraFxpXL7jD2FHnbGgtDxaT1-Kuidr0MurztBAAi5oLtImFYLklIyJoI3pOSuj6xHmH1mhxL7DQdy_2bT2iSND6ysF9Dmb7946fgwrFUDnuBvUOJt0qddLBkKxl0BQ3R6j-UGeDz8bdmS7PZYkb6Z2Lwzc2Rf3ikFq_hpv]
ResearchGate. Total synthesis of a piperidine alkaloid, Microcosamine A. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSkpNjmJ0-c_8eyzb5WNwWY0TR-WR_MKxgoe-0Dh5uaWOdop7_2SM3KMA92z24oeKHog6A0gudR4rFuhCiabz_QbmHIHsXjsfPhOYhgeEBiGDBq3fI046Pp0vJk9KwoUl9Osjnz5GqknXKz1xwzTG_4pxWTKvrfTe2eLUFiPAivhCRZdeZo9SKUPevtbxefUDuuctBPIHiD_JJWi6RRn2NrKmTqiff]
A Comparative Guide to the Analytical Verification of 2-(Phenoxymethyl)piperidine
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and synthetic intermediates is a foundational...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and synthetic intermediates is a foundational requirement for regulatory compliance and therapeutic efficacy. 2-(Phenoxymethyl)piperidine, a molecule featuring a core piperidine heterocycle linked to a phenoxy moiety, represents a structural motif found in various pharmacologically active agents. Its correct identification and characterization are therefore of paramount importance.
This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy and other principal analytical techniques for the verification of 2-(Phenoxymethyl)piperidine. Moving beyond a simple procedural outline, this document explains the rationale behind methodological choices, establishes a framework for self-validating protocols, and offers a comparative analysis to guide researchers in selecting the most appropriate techniques for their specific analytical challenges.
Part 1: Structural Verification via FTIR Spectroscopy
FTIR spectroscopy serves as a rapid, non-destructive, and highly specific method for identifying the functional groups within a molecule. For a target like 2-(phenoxymethyl)piperidine, the FTIR spectrum provides a unique molecular fingerprint, confirming the presence of the piperidine ring, the aromatic system, and the crucial ether linkage.
The verification of 2-(phenoxymethyl)piperidine by FTIR is not merely about matching a sample spectrum to a reference. In the absence of a readily available certified reference spectrum, a robust verification process relies on a logical workflow where the experimental data is compared against a theoretically derived set of expected absorptions based on well-established principles of vibrational spectroscopy.
Caption: Verification workflow for 2-(Phenoxymethyl)piperidine using FTIR.
The quality of the FTIR spectrum is critical for an unambiguous identification. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum is collected to subtract atmospheric H₂O and CO₂ absorptions.
Sample Application: Apply a small amount of the solid 2-(phenoxymethyl)piperidine sample directly onto the ATR crystal (e.g., diamond or germanium).
Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal.
Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
Data Processing: Perform baseline correction and normalization on the acquired spectrum to facilitate accurate peak identification.
The structure of 2-(phenoxymethyl)piperidine contains several distinct functional groups, each with characteristic vibrational frequencies. The verification of the compound hinges on identifying these key absorptions in the experimental spectrum.
Table 1: Expected FTIR Absorption Bands for 2-(Phenoxymethyl)piperidine
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Assignment Rationale
~3350 - 3310
Medium
N-H Stretch
Characteristic of a secondary amine in the piperidine ring. This peak is typically sharper than an O-H stretch.[1]
~3100 - 3000
Medium
Aromatic C-H Stretch
Corresponds to the C-H vibrations on the phenyl ring. These peaks appear at a higher frequency than aliphatic C-H stretches.[2][3]
~3000 - 2850
Strong
Aliphatic C-H Stretch
Arises from the C-H bonds in the piperidine ring and the methylene (-CH₂-) bridge.[4][5]
~1600 & ~1475
Medium
Aromatic C=C In-Ring Stretch
These two distinct peaks are highly characteristic of the benzene ring in the phenoxy group.[2][3]
~1465
Medium
Aliphatic CH₂ Bend (Scissoring)
Characteristic bending vibration for the methylene groups within the piperidine ring.[4][6]
~1250
Strong
Asymmetric Ar-O-C Stretch
This strong, sharp absorption is a key diagnostic peak for the aryl-alkyl ether linkage, representing the stretch between the aromatic ring and the ether oxygen.[7][8]
~1050
Strong
Symmetric O-C-C Stretch
The second key diagnostic peak for the ether functionality, corresponding to the stretch between the ether oxygen and the aliphatic carbon.[7][8]
~1250 - 1020
Medium
C-N Stretch
Aliphatic amine C-N stretching vibration from the piperidine ring.[1][9]
~900 - 675
Strong
Aromatic C-H Out-of-Plane (OOP) Bend
The precise position of these strong bands is diagnostic of the substitution pattern on the aromatic ring (monosubstituted in this case).[2]
Note: The two strong C-O stretching bands are the most definitive indicators of the phenoxymethyl group.
Part 2: A Comparative Analysis of Verification Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive verification, particularly in a regulated drug development environment, often requires orthogonal analytical techniques. These methods provide complementary information regarding structure, purity, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for unambiguous structural elucidation. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule. For 2-(phenoxymethyl)piperidine, ¹H NMR would confirm the relative number of aromatic and aliphatic protons and their coupling patterns, while ¹³C NMR would identify all unique carbon atoms.[10]
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its structure.[11][12] It is exceptionally sensitive and is a cornerstone for confirming molecular identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for assessing the purity of a compound and for quantitative analysis.[1][2][11][13] When coupled with a UV detector (as the phenoxy group provides a chromophore) or a mass spectrometer (LC-MS), it can separate the target compound from impurities and degradation products with high resolution.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC offers excellent separation efficiency.[2][11][13] GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both identification and purity assessment, particularly for volatile impurities.[2]
The selection of an analytical technique is governed by the specific question being asked—be it identity, purity, or quantity.
Table 2: Comparison of Analytical Techniques for the Verification of 2-(Phenoxymethyl)piperidine
Technique
Primary Application
Specificity
Sensitivity
Sample Requirements
Key Insights Provided
FTIR Spectroscopy
Functional Group Identification
High
Moderate
µg to mg (solid/liquid)
Confirms presence of key bonds (N-H, C-O-C, C=C aromatic). Rapid and non-destructive.
NMR Spectroscopy (¹H, ¹³C)
Definitive Structural Elucidation
Very High
Low
mg (solution)
Provides a complete structural map, showing atom connectivity and chemical environment. Essential for novel compound characterization.
Mass Spectrometry (MS)
Molecular Weight & Fragmentation
Very High
Very High
ng to µg (solution)
Confirms molecular formula and provides structural clues from fragmentation patterns.[11][12]
HPLC-UV/MS
Purity Assessment & Quantification
High
High
ng to µg (solution)
Separates the main compound from impurities, allowing for precise purity determination and quantification.[1][4][8]
GC-MS
Volatile Impurity Analysis & ID
Very High
Very High
ng to µg (volatile)
Ideal for identifying residual solvents or volatile by-products.[2][13]
Part 3: The Role of Certified Reference Standards
For absolute certainty in verification, especially for quantitative analysis and as a final confirmation of identity, comparison against a Certified Reference Standard (CRS) is indispensable. A CRS is a highly characterized material of known purity that serves as the benchmark for analysis. While a specific supplier for 2-(phenoxymethyl)piperidine was not identified in a general search, sourcing a CRS from reputable vendors is a critical step in a formal validation process.
Workflow with a Certified Reference Standard:
Acquire the FTIR spectrum of the CRS under the exact same conditions as the test sample.
Overlay the two spectra.
For identity confirmation, the peak positions and relative intensities of the test sample must match those of the CRS across the entire fingerprint region (typically <1500 cm⁻¹).
Conclusion
The verification of 2-(phenoxymethyl)piperidine is a multi-faceted process that relies on a logical and evidence-based approach. FTIR spectroscopy stands out as a powerful, rapid, and accessible first-line technique for confirming the presence of the molecule's defining functional groups. Its true analytical strength is realized when integrated into a comprehensive workflow that includes orthogonal methods like NMR for absolute structure confirmation and chromatographic techniques (HPLC, GC) for purity assessment. By understanding the capabilities and limitations of each method and employing them in a complementary fashion, researchers and drug development professionals can ensure the identity, quality, and integrity of their materials with the highest degree of scientific confidence.
References
What are the detection methods for piperidine? - Blog - Biosynce. (2025, July 7). Biosynce. Available at: [Link]
Synthesis, characterization and antimicrobial activity of piperidine derivatives. (PDF). Available at: [Link]
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (Request PDF). ResearchGate. Available at: [Link]
Piperidine - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available at: [Link]
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. Available at: [Link]
CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Available at: [Link]
Pharmaceuticals and Medical Device Agency. Available at: [Link]
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]
Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Available at: [Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]
Phenolic profiling of Piper species by Liquid Chromatography-Mass Spectrometry. Update Publishing House. Available at: [Link]
UCSD/CCMS - Spectrum Library - GNPS. Available at: [Link]
Newly-Specified Reference Standards in the Japanese Pharmacopoeia 18th Edition, Supplement Ⅱ. (2024, June 28). Pharmaceuticals and Medical Devices Agency. Available at: [Link]
1-(2-Phenoxyethyl)piperidine — Chemical Substance Information. NextSDS. Available at: [Link]
In Vivo Bioavailability and Pharmacokinetics of the 2-(Phenoxymethyl)piperidine Scaffold and Its Analogs: A Comparative Guide
The 2-(phenoxymethyl)piperidine scaffold is a highly versatile building block in central nervous system (CNS) drug discovery. It serves as the core pharmacophore for numerous high-affinity Sigma-1 receptor (S1R) radiolig...
Author: BenchChem Technical Support Team. Date: April 2026
The 2-(phenoxymethyl)piperidine scaffold is a highly versatile building block in central nervous system (CNS) drug discovery. It serves as the core pharmacophore for numerous high-affinity Sigma-1 receptor (S1R) radioligands and Dopamine D4 receptor (D4R) antagonists. However, translating this scaffold from in vitro potency to in vivo efficacy presents significant pharmacokinetic (PK) hurdles.
This guide objectively compares the baseline in vivo bioavailability of the unsubstituted 2-(phenoxymethyl)piperidine scaffold with its structurally optimized analogs, detailing the mechanistic rationale behind these modifications and providing a self-validating experimental protocol for PK profiling.
The baseline 2-(phenoxymethyl)piperidine molecule is characterized by high lipophilicity (cLogP ~3.8) and a highly basic piperidine nitrogen (pKa ~9.5). These physicochemical properties drive high non-specific tissue binding and trap the compound in the liver, exposing it to extensive first-pass metabolism by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).
To overcome the resulting poor oral bioavailability (<15%), medicinal chemists employ specific structural modifications:
Fluorination (e.g., 4,4-difluoro substitution): As demonstrated by, introducing fluorine atoms to the piperidine ring exerts a strong electron-withdrawing effect. This inductively lowers the pKa of the basic amine, which reduces unspecific plasma protein binding and decreases intrinsic hepatic clearance. The steric shielding provided by the fluorine atoms also protects the ring from α-carbon hydroxylation, significantly improving the CNS Multiparameter Optimization (MPO) score.
N-Alkylation (e.g., N-fluoroalkyl analogs): For S1R Positron Emission Tomography (PET) imaging, the piperidine nitrogen is often alkylated to tune receptor selectivity and lipophilicity . While this improves brain penetrance, it can exacerbate rapid clearance via N-dealkylation if the alkyl chain is not sterically protected.
Metabolic clearance pathway of the base scaffold versus its fluorinated analog.
Comparative Pharmacokinetic Data
The table below summarizes the quantitative PK parameters of the base scaffold compared to its optimized analogs. The addition of fluorine dramatically reduces intrinsic clearance and improves oral bioavailability (F%), making it a superior in vivo tool compound.
Compound
cLogP
Plasma Protein Binding (%)
Intrinsic Clearance (mL/min/kg)
Oral Bioavailability (F%)
CNS MPO Score
Primary Application
2-(Phenoxymethyl)piperidine
3.8
88.0
>150 (High)
<15%
3.2
Base Scaffold
4,4-Difluoro Analog
3.1
79.5
94.5 (Moderate)
35%
4.5
D4R Antagonist
N-(Fluoroalkyl) Analog
4.2
>90.0
>200 (Very High)
<5%
2.8
S1R PET Probe
Experimental Protocol: Self-Validating In Vivo PK Profiling
To ensure that the calculated bioavailability is an accurate reflection of absorption and not an artifact of matrix effects or ion suppression, the in vivo PK profiling must be conducted as a self-validating system. The following LC-MS/MS methodology uses a deuterated internal standard (IS) to correct for extraction recovery variances.
Step-by-Step Methodology
Step 1: Formulation and Solubilization
Causality: Lipophilic free bases often precipitate in standard aqueous buffers, leading to erratic absorption.
Action: Formulate the compound in 5% DMSO, 10% Tween-80, and 85% sterile saline to ensure complete solubilization prior to dosing.
Step 2: Animal Dosing
Action: Administer the formulation to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (5 mg/kg). Fast the animals for 12 hours prior to PO dosing to eliminate food-drug interactions.
Step 3: Serial Blood Sampling
Action: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes to prevent coagulation.
Step 4: Plasma Extraction (Protein Precipitation)
Causality: Removing plasma proteins is critical to prevent LC column clogging and MS ion suppression.
Action: Centrifuge the blood at 3,000 × g for 10 min at 4°C. Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., 2-(phenoxymethyl)piperidine-d5). Vortex for 5 min and centrifuge at 4,000 × g for 15 min.
Step 5: LC-MS/MS Analysis
Action: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect the parent compound and IS using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Step 6: Data Validation & PK Calculation
Action: Construct a calibration curve (1–1000 ng/mL) ensuring a correlation coefficient (R²) > 0.99. Calculate the PK parameters (AUC, Clearance, Volume of Distribution, and F%) using Non-Compartmental Analysis (NCA). The absolute bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.
Self-validating in vivo pharmacokinetic profiling workflow using LC-MS/MS.
References
Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). "Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds." ChemMedChem.[Link]
Waterhouse, R. N., Mardon, K., & O'Brien, J. C. (1997). "Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine." Journal of Medicinal Chemistry.[Link]
Comparative
A Comparative Guide to the Structural Validation of 2-(Phenoxymethyl)piperidine: The Unrivaled Precision of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the context of pharmacologically relevan...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the context of pharmacologically relevant scaffolds like the piperidine ring, precise structural knowledge is paramount for understanding biological activity and guiding rational drug design.[1][2] This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural validation of 2-(Phenoxymethyl)piperidine, benchmarked against other common analytical techniques.
While a specific crystal structure for 2-(Phenoxymethyl)piperidine is not publicly available in the Cambridge Structural Database (CSD), this guide will leverage data from analogous piperidine derivatives to illustrate the power of crystallographic analysis.[3][4] The piperidine scaffold is a prevalent motif in a vast array of biologically active compounds and natural products, making its structural elucidation a critical step in chemical research.[1][2][5]
The Gold Standard: X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[1][6] This technique provides a static, three-dimensional snapshot of a molecule, revealing bond lengths, bond angles, and torsional angles with exceptional precision. For a molecule like 2-(Phenoxymethyl)piperidine, this data is invaluable for confirming its constitution, configuration, and solid-state conformation.
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is then recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.
Experimental Workflow: A Self-Validating System
The experimental protocol for X-ray crystallography is a rigorous, multi-step process designed to ensure the integrity and accuracy of the final structure.
Caption: A flowchart illustrating the key stages of X-ray crystallography.
Step-by-Step Experimental Protocol:
Synthesis and Purification: The initial step involves the chemical synthesis of 2-(Phenoxymethyl)piperidine followed by rigorous purification to ensure a homogenous sample, which is crucial for obtaining high-quality crystals.
Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Various techniques such as slow evaporation, vapor diffusion, or cooling crystallization are employed to induce the formation of single crystals suitable for diffraction.
Crystal Mounting and Data Collection: A single, well-formed crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction data are collected on a detector.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters.
Structure Validation: The final refined structure is rigorously validated using software tools like PLATON to check for any errors or inconsistencies.[7] The quality of the structure is assessed based on parameters like the R-factor, which indicates the agreement between the calculated and observed structure factors.
Inferred Structural Insights for 2-(Phenoxymethyl)piperidine
Based on the crystal structures of numerous piperidine derivatives, it is highly probable that the piperidine ring in 2-(Phenoxymethyl)piperidine adopts a stable chair conformation.[5][8][9][10] The phenoxymethyl substituent at the 2-position would likely occupy an equatorial position to minimize steric hindrance.
Parameter
Expected Value/Conformation
Significance
Piperidine Ring Conformation
Chair
Most stable conformation for a six-membered saturated heterocycle, minimizing torsional strain.
Substituent Position
Equatorial
Reduces 1,3-diaxial interactions, leading to greater thermodynamic stability.
Bond Lengths & Angles
Consistent with sp3 hybridization
Provides definitive confirmation of the covalent framework.
Comparative Analysis with Other Validation Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely used for the characterization of new compounds. It is crucial to understand their strengths and limitations in comparison to crystallography.
Caption: A diagram illustrating the complementary nature of different analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.[11][12] For 2-(Phenoxymethyl)piperidine, ¹H and ¹³C NMR would provide information about the chemical environment of each proton and carbon atom, respectively. Techniques like COSY, HSQC, and HMBC can be used to establish the complete covalent framework of the molecule.[13][14]
Key Information from NMR:
Chemical Shifts: Indicate the electronic environment of each nucleus.
Coupling Constants: Provide information about the dihedral angles between adjacent protons, which can help in assigning the relative stereochemistry and conformation.
Integration: Reveals the relative number of protons in a given environment.
While NMR is indispensable for characterizing compounds in solution, it provides an averaged structure and can sometimes be ambiguous in definitively assigning complex stereochemistry without extensive analysis and comparison to standards.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[12] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Key Information from MS:
Molecular Ion Peak: Corresponds to the molecular weight of the compound.
Isotope Pattern: Can help in determining the presence of certain elements like chlorine or bromine.
Fragmentation Pattern: Provides information about the stability of different parts of the molecule and can be used to infer its structure.
However, mass spectrometry does not provide any information about the three-dimensional arrangement of atoms in space (stereochemistry).
Conclusion: An Integrated Approach to Unquestionable Validation
In the landscape of structural validation, X-ray crystallography remains the definitive technique for the unambiguous determination of a molecule's three-dimensional structure.[1][6] For a compound like 2-(Phenoxymethyl)piperidine, a crystal structure would provide an unparalleled level of detail, confirming its connectivity, stereochemistry, and solid-state conformation with the highest degree of certainty.
While techniques like NMR and mass spectrometry are essential and complementary tools in the chemist's arsenal, providing valuable information about the molecule's connectivity and molecular weight, they lack the ability to deliver the precise and absolute spatial information that X-ray crystallography affords. For researchers and professionals in drug development, where subtle changes in stereochemistry can have profound effects on biological activity, the investment in obtaining a single crystal X-ray structure is a critical step towards ensuring the scientific integrity of their findings and accelerating the path to discovery.
References
Iriepa, I., et al. (2021). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 295–300. [Link]
Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Chemical Crystallography, 36(8), 569-575. [Link]
ResearchGate. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. [Link]
El-Sawy, E. R., et al. (2021). Crystal structures of two alanylpiperidine analogues. IUCrData, 6(12), x211434. [Link]
Saeed, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. IUCrData, 7(3), x220202. [Link]
Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 466-477. [Link]
Melloni, P., et al. (1984). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. European Journal of Medicinal Chemistry, 19(3), 235-242. [Link]
Rupesh, G., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Current Opinion in Structural Biology, 21(5), 659-666. [Link]
Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]
Laschat, S., & Kunz, H. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4997. [Link]
Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
Wijma, H. J., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Proteins: Structure, Function, and Bioinformatics, 83(5), 940-951. [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]
Gualdesi, M. S., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1667. [Link]
Al-Harrasi, A., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2888. [Link]
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-370. [Link]
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]
Adams, H., et al. (1997). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Journal of Chemical Research, Synopses, (5), 188-189. [Link]
NextSDS. 3-(3-METHOXY-PHENOXYMETHYL)-PIPERIDINE — Chemical Substance Information. [Link]
Al-Harrasi, A., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2888. [Link]
ResearchGate. (2019). Vibrational spectroscopic analysis, molecular dynamics simulations and molecular docking study of 5-nitro-2-phenoxymethyl benzimidazole. [Link]
Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(1), 461-465. [Link]
Comprehensive EHS Protocol: Handling and Disposal of 2-(Phenoxymethyl)piperidine As drug development pipelines increasingly rely on functionalized piperidine derivatives for pharmacophore exploration, laboratory safety a...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive EHS Protocol: Handling and Disposal of 2-(Phenoxymethyl)piperidine
As drug development pipelines increasingly rely on functionalized piperidine derivatives for pharmacophore exploration, laboratory safety and environmental health and safety (EHS) compliance must scale accordingly. 2-(Phenoxymethyl)piperidine (CAS: 220510-70-3) is a valuable intermediate, but its physicochemical properties and environmental hazard profile demand strict, standardized disposal protocols to prevent ecological contamination and laboratory incidents.
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 2-(Phenoxymethyl)piperidine waste in a professional research setting.
Hazard Assessment & Causality
Before executing any disposal protocol, it is critical to understand the why behind the procedures. 2-(Phenoxymethyl)piperidine is classified as a combustible solid (Lagerklasse 11) and carries a GHS classification of Aquatic Acute 1 (H400) .
Causality of Disposal Restrictions: The H400 designation means this compound is highly toxic to aquatic life. Even trace amounts introduced into municipal water systems can cause severe ecological disruption. Therefore, drain disposal is strictly prohibited under all circumstances.
Chemical Reactivity: As an amine-containing compound, it exhibits basic properties. Mixing concentrated forms of this compound with strong acids in a waste container can lead to exothermic neutralization reactions, potentially causing container failure or the volatilization of toxic byproducts.
The following protocol must be integrated into your laboratory's standard operating procedures (SOPs) for post-experiment cleanup and waste management.
Step 1: Waste Segregation at the Source
Solid Waste: Unused solid chemical, contaminated weighing paper, and heavily soiled PPE (e.g., gloves used during transfer) must be placed in a dedicated, chemically compatible solid waste container (typically high-density polyethylene, HDPE).
Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., dichloromethane, methanol), it must be disposed of in a designated Non-Halogenated Organic Waste or Halogenated Organic Waste carboy, strictly depending on the carrier solvent.
Expert Insight: Never mix this basic amine waste directly with highly reactive electrophiles or concentrated acidic waste streams to prevent pressure buildup in sealed carboys.
Step 2: Containerization and Secondary Containment
Ensure all waste containers are structurally sound, leak-proof, and kept tightly sealed when not actively receiving waste.
Place all primary liquid waste carboys inside secondary containment trays capable of holding 110% of the largest container's volume. This is a critical fail-safe against accidental spills of aquatic-toxic materials.
Step 3: Regulatory Labeling
Immediately label the waste container upon the first drop of waste. Do not wait until the container is full.
The label must clearly state "Hazardous Waste" and list "2-(Phenoxymethyl)piperidine" along with its carrier solvents.
Explicitly mark the container with the "Toxic to Aquatic Life" GHS pictogram (GHS09) to alert EHS personnel of its specific environmental risks.
Step 4: Institutional Transfer and Final Destruction
Once the container reaches 80% capacity, submit a waste pickup request to your institutional EHS department or a licensed hazardous waste contractor.
Final Disposal Mechanism: The only acceptable method of final disposal for 2-(Phenoxymethyl)piperidine is high-temperature incineration in a facility equipped with afterburners and scrubbers. This ensures the complete thermal breakdown of the organic framework (C12H17NO) into carbon dioxide, water, and safely scrubbed nitrogen oxides (NOx), neutralizing the aquatic toxicity threat.
Waste Stream Workflow Visualization
Validated EHS waste stream workflow for 2-(Phenoxymethyl)piperidine disposal.
References
Sigma-Aldrich. "2-(Phenoxymethyl)piperidine AldrichCPR 220510-70-3". Available at:[Link]
Sigma-Aldrich. "2-(Phenoxymethyl)piperidine AldrichCPR 220510-70-3 - Safety Information". Available at: [Link]
Comprehensive Safety & Operational Guide: Handling 2-(Phenoxymethyl)piperidine
As drug development accelerates, researchers frequently encounter complex heterocyclic amines like 2-(Phenoxymethyl)piperidine (CAS: 220510-70-3) . While an invaluable building block in pharmaceutical synthesis, this pip...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates, researchers frequently encounter complex heterocyclic amines like 2-(Phenoxymethyl)piperidine (CAS: 220510-70-3) . While an invaluable building block in pharmaceutical synthesis, this piperidine derivative presents significant operational hazards, including severe skin corrosion, flammability, and acute environmental toxicity.
This guide provides drug development professionals and laboratory scientists with a field-proven, causality-driven operational manual. By understanding the mechanistic toxicology of this compound, laboratories can implement self-validating safety protocols that go beyond basic compliance to ensure absolute operational integrity.
Mechanistic Toxicology & Risk Assessment
To design an effective safety protocol, one must first understand why 2-(Phenoxymethyl)piperidine is hazardous. As a derivative of piperidine, this compound inherits several critical chemical behaviors[1]:
High Basicity & Lipid Saponification: The secondary amine structure is highly alkaline. Upon contact with human skin, the compound rapidly saponifies epidermal lipids. This destroys the skin's barrier function, allowing the chemical to penetrate deeply and cause severe, irreversible chemical burns.
Vapor Pressure & Flammability: Piperidine derivatives often possess low flash points and can evolve combustible vapor concentrations at room temperature[2]. 2-(Phenoxymethyl)piperidine is classified as a combustible solid/liquid (Lagerklasse 11).
Environmental Toxicity: The compound is classified as Aquatic Acute 1 . Even trace amounts flushed into standard municipal drains can cause catastrophic localized aquatic toxicity.
Because 2-(Phenoxymethyl)piperidine aggressively attacks lipids and permeates standard laboratory materials, standard PPE is insufficient. The following matrix outlines the required, self-validating PPE system.
PPE Category
Required Specification
Mechanistic Justification
Hand Protection
Butyl Rubber or Heavy-Duty Nitrile (≥0.4mm thickness). Do not use standard latex.
Amines rapidly degrade and permeate thin latex and vinyl. Butyl rubber provides the highest chemical resistance against alkaline organic solvents.
Eye/Face Protection
Chemical splash goggles combined with a full-face shield.
Protects against micro-droplet aerosolization during dispensing, preventing irreversible corneal saponification.
Body Protection
Flame-resistant (FR) lab coat over standard cotton clothing. Chemical-resistant apron for volumes >50mL.
Mitigates the dual threat of chemical corrosivity and flammability. Synthetic clothing (e.g., polyester) must be avoided as it melts into skin during a fire.
Respiratory
NIOSH-approved half-face or full-face respirator with Organic Vapor (OV) cartridges .
Required if local exhaust ventilation (fume hood) fails or during spill cleanup, per OSHA standard 29 CFR 1910.134[4].
Operational Workflow & Handling Protocol
Every interaction with 2-(Phenoxymethyl)piperidine must be treated as a high-risk operation. Follow this step-by-step methodology to ensure a closed-loop, safe handling environment.
Step-by-Step Handling Methodology
Pre-Operation Verification:
Verify that the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).
Ensure all necessary spark-proof spatulas, inert gas lines (Nitrogen/Argon), and quenching reagents (e.g., dilute citric acid or sodium bisulfate) are pre-staged inside the hood.
Dispensing:
Purge the primary container with inert gas prior to opening to prevent oxidative degradation and vapor ignition.
Use spark-proof tools to weigh or transfer the compound. Never pour directly; use a closed-system transfer (e.g., a syringe for liquid states or a dedicated anti-static scoop for solids).
Reaction Setup:
Conduct all reactions under an inert atmosphere. Because the compound neutralizes acids exothermically[2], any addition of acidic reagents must be done dropwise over an ice bath to control the heat of neutralization.
Quenching & Decontamination:
Post-reaction, quench residual 2-(Phenoxymethyl)piperidine using a mild, controlled acidic solution (e.g., 1M Citric Acid) to convert the volatile freebase amine into a stable, water-soluble salt.
Wipe down all spatulas and glassware with a compatible solvent (e.g., ethanol) before removing them from the fume hood.
Operational workflow for the safe handling and processing of 2-(Phenoxymethyl)piperidine.
Spill Response & Disposal Plan
Due to its Aquatic Acute 1 classification, a spill of 2-(Phenoxymethyl)piperidine is both a toxicological and environmental emergency. Never use water to flush a spill , as this will spread the contaminant and violate environmental regulations.
Step-by-Step Spill Mitigation
Immediate Isolation: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the lab and allow the HVAC system to clear ambient vapors.
Don Emergency PPE: Equip a NIOSH-approved respirator with OV cartridges[4] and heavy-duty butyl rubber gloves.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Do not use combustible absorbents like sawdust.
Absorption & Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste container.
Surface Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a soap and water wash. Collect all wash liquids as hazardous waste.
Decision tree for mitigating 2-(Phenoxymethyl)piperidine spills based on volume.
Waste Disposal Protocol
All waste containing 2-(Phenoxymethyl)piperidine—including reaction byproducts, contaminated gloves, and spill absorbents—must be strictly segregated.